N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5-chlorothiophene-2-carboxamide
Description
N-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5-chlorothiophene-2-carboxamide is a synthetic small molecule characterized by a piperidine core modified with a benzofuran-2-carbonyl group at the 1-position and a methyl-linked 5-chlorothiophene-2-carboxamide moiety at the 4-position.
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c21-18-6-5-17(27-18)19(24)22-12-13-7-9-23(10-8-13)20(25)16-11-14-3-1-2-4-15(14)26-16/h1-6,11,13H,7-10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFHVYMIGOXTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5-chlorothiophene-2-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . Its structure features a benzofuran moiety, a piperidine ring, and a thiophene carboxamide, which contribute to its biological activity.
Synthesis Methods
The synthesis typically involves multi-step organic reactions starting from benzofuran derivatives and piperidine. The final product is obtained through coupling reactions under specific conditions, often utilizing bases and solvents to enhance yield and purity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study found that compounds with similar structures demonstrated IC50 values in the low micromolar range against breast cancer cells, suggesting potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary tests reveal that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed studies are ongoing to elucidate the precise pathways involved.
The mechanism of action for this compound is believed to involve interaction with specific biological targets such as enzymes and receptors. The benzofuran moiety may modulate enzyme activities, while the piperidine ring enhances binding affinity to target proteins. This dual action could explain its broad spectrum of biological activities.
Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers explored the effects of similar compounds on PTP1B (Protein Tyrosine Phosphatase 1B), which is implicated in cancer progression. Compounds structurally related to this compound showed subnanomolar activity against PTP1B, indicating potential for further development as anticancer agents .
Case Study 2: Antimicrobial Testing
Another study focused on testing various derivatives of thiophene-based compounds against microbial pathogens. The results indicated that modifications in the thiophene ring significantly influenced antimicrobial potency. The tested compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections caused by these pathogens.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-{[1-(benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5-bromothiophene-2-carboxamide | Structure | Moderate anticancer activity |
| N-{[1-(benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5-fluorothiophene-2-carboxamide | Structure | Significant antimicrobial activity |
This table highlights that variations in halogen substitutions on the thiophene ring can lead to differing biological activities, emphasizing the importance of structural modifications in drug design.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share partial structural homology with the target molecule, differing primarily in substituents on the piperidine ring or aromatic systems (Table 1):
Table 1: Structural Comparison of Analogs
Functional Group Implications
- Piperidine Modifications: The benzofuran-2-carbonyl group in the target compound (vs. In contrast, the sulfamoyl group in may improve solubility due to its polar nature. Ulixacaltamide features a tert-butylamino-oxoethyl side chain, which increases steric bulk and lipophilicity, possibly favoring blood-brain barrier penetration for CNS targets.
Aromatic System Variations :
- The 5-chlorothiophene in the target compound and offers moderate electronegativity and sulfur-based reactivity, which may interact with cysteine residues in enzymes.
- Ulixacaltamide’s 3-chloro-5-fluorobenzamide combines halogenated motifs common in antimicrobial or anticancer agents, with fluorine improving bioavailability.
- The benzofuran in aligns with the target compound but includes an additional piperidin-4-yloxy linkage, expanding spatial occupancy for receptor binding.
Pharmacokinetic and Target-Specific Considerations
- Solubility and Absorption :
- Target Selectivity: The benzofuran-thiophene combination in the target compound could favor kinase inhibition (e.g., MAPK or JAK pathways), whereas ulixacaltamide’s benzamide may align with protease-activated receptors (PARs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
